molecular formula C7H9N3O3 B13821142 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 38074-19-0

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B13821142
CAS No.: 38074-19-0
M. Wt: 183.16 g/mol
InChI Key: XXTPHRWMIWKSSI-UHFFFAOYSA-N
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Description

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a chemical compound with a unique bicyclic structure. This compound is part of the diazabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of 3-oxidopyraziniums and their cycloaddition reactions with acrylate and acrylic acid derivatives . The reaction conditions often involve room temperature and the use of specific reagents to ensure the desired stereochemical outcome.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the diazabicyclo[3.2.1]octane core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted diazabicyclo[3.2.1]octane compounds. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The diazabicyclo[3.2.1]octane core can interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-nitroso-3,8-diazabicyclo[321]octane-2,4-dione is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

38074-19-0

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

3-methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C7H9N3O3/c1-9-6(11)4-2-3-5(7(9)12)10(4)8-13/h4-5H,2-3H2,1H3

InChI Key

XXTPHRWMIWKSSI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2CCC(C1=O)N2N=O

Origin of Product

United States

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